N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide
Description
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a carboxamide group
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c1-13-18-15(23-19-13)5-4-7-17-16(22)21-10-6-14(12-21)11-20-8-2-3-9-20/h14H,2-12H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRGCAUULIAFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)N2CCC(C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclocondensation of an amidoxime with a carboxylic acid derivative under basic conditions.
Attachment of the propyl chain: The oxadiazole ring is then functionalized with a propyl chain using standard alkylation techniques.
Formation of the pyrrolidine ring: The pyrrolidine ring is synthesized separately, often through the cyclization of appropriate precursors.
Coupling of the pyrrolidine and oxadiazole units: The final step involves coupling the pyrrolidine unit with the oxadiazole unit via a carboxamide linkage, typically using peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features and biological activity.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for carboxylic acids or amides, allowing it to mimic the interactions of these functional groups with biological targets . The pyrrolidine ring can enhance the compound’s binding affinity and specificity by providing additional points of interaction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide is unique due to its combination of a 1,2,4-oxadiazole ring and a pyrrolidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
